Regioisomer Selectivity: 2-Carboxylic Acid vs. 4-Carboxylic Acid in E. coli MetAP
The regioisomeric position of the carboxylic acid on the oxazole ring is a critical determinant of biological activity. A direct head-to-head comparison demonstrates that 2-aryloxazol-4-ylcarboxylic acids are potent inhibitors of the Co(II) form of E. coli methionine aminopeptidase (MetAP), with IC50 values in the micromolar range. In stark contrast, the 5-aryloxazol-2-ylcarboxylic acid regioisomers, which share the core structure of 5-(p-Tolyl)oxazole-2-carboxylic acid, are completely inactive against all forms of EcMetAP [1][2].
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | Inefficient |
| Comparator Or Baseline | 2-Aryloxazol-4-ylcarboxylic acids |
| Quantified Difference | Inefficient vs. Potent (IC50 in micromolar range) |
| Conditions | In vitro enzyme inhibition assay against Co(II) E. coli MetAP |
Why This Matters
This selectivity confirms that the 5-(p-Tolyl)oxazole-2-carboxylic acid regioisomer is a 'cold' hit for this specific antibacterial target, underscoring its potential for orthogonal applications where activity against MetAP is undesirable or for use as a negative control.
- [1] Cation-pi database. (n.d.). Molecule chains information for E. coli MetAP. View Source
- [2] Hydroxamic Acids as Potent Inhibitors of FeII and MnII E. coli Methionine Aminopeptidase: Biological Activities and X‐ray Structures of Oxazole Hydroxamate–EcMetAP‐Mn Complexes. (n.d.). Abstract. View Source
